2-Pentene, 1-bromo-4-methyl-
CAS No.:
Cat. No.: VC15741993
Molecular Formula: C6H11Br
Molecular Weight: 163.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11Br |
|---|---|
| Molecular Weight | 163.06 g/mol |
| IUPAC Name | 1-bromo-4-methylpent-2-ene |
| Standard InChI | InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h3-4,6H,5H2,1-2H3 |
| Standard InChI Key | QNJFJRMDXIBMKU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C=CCBr |
Introduction
Structural and Molecular Characteristics
Table 1: Key Molecular Properties of 2-Pentene, 1-Bromo-4-Methyl-
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol |
| IUPAC Name | 1-bromo-4-methylpent-2-ene |
| Canonical SMILES | CC(C)C=CCBr |
| Boiling Point | ~400 K (127°C) |
| CAS Registry Number | 31844-97-0 (isomer) |
The double bond’s position and substituents significantly influence reactivity. For comparison, 1-bromo-4-methylpentane (C₆H₁₃Br), a saturated analog, lacks the double bond, resulting in reduced electrophilicity and altered physical properties, such as a higher molecular weight (165.07 g/mol) .
Synthesis and Manufacturing
Synthetic Routes
While detailed methodologies are sparingly documented, bromoalkenes like 2-pentene, 1-bromo-4-methyl- are typically synthesized via halogenation or hydrohalogenation reactions. For instance, bromination of 4-methyl-2-pentene using bromine (Br₂) under controlled conditions could yield the target compound . A related synthesis of 2-bromo-4-methyl-1-pentene involves treating 4-methyl-1-pentene with Br₂ at 0°C, followed by purification . Such methods exploit the alkene’s susceptibility to electrophilic addition, though regioselectivity must be carefully managed to avoid byproducts like dibromo derivatives .
Challenges and Optimization
The synthesis of bromoalkenes often faces yield limitations due to competing reactions. For example, a reported preparation of a structurally similar ketone derivative achieved only a 3.3% yield, highlighting the need for optimized conditions (e.g., temperature control, stoichiometric ratios) . Catalytic methods or radical-mediated bromination could offer alternatives but require further exploration for this specific compound.
Chemical Properties and Reactivity
Electrophilic Reactivity
The bromine atom’s electronegativity and the double bond’s electron density create distinct reactive sites. The compound can participate in:
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Nucleophilic substitution (SN2): The bromine serves as a leaving group, enabling alkylation of amines or alcohols.
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Electrophilic addition: The double bond reacts with acids (e.g., HBr) to form dibromo derivatives, though this competes with substitution pathways .
Table 2: Reactivity Comparison with Related Compounds
| Compound | Structure | Key Reactivity Differences |
|---|---|---|
| 1-Bromo-4-methylpentane | Saturated | Less reactive in addition reactions |
| 2-Bromo-4-methyl-1-pentene | Conjugated double bond | Enhanced stability in polymerization |
The presence of both a bromine atom and a double bond in 2-pentene, 1-bromo-4-methyl- allows dual functionality, enabling sequential reactions (e.g., initial substitution followed by addition).
Applications in Organic Synthesis and Industry
Polymer Chemistry
Bromoalkenes are precursors in radical polymerization. The double bond in 2-pentene, 1-bromo-4-methyl- could initiate chain-growth polymers, while the bromine atom offers post-polymerization modification sites (e.g., crosslinking).
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